N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride
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Overview
Description
This compound, also known as 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride, has a CAS Number of 1193389-80-8 . It is a powder with a molecular weight of 266.75 .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, an aminomethyl group, and a benzotriazole group . The InChI code is 1S/C14H15FN2.ClH/c1-17(12-5-3-2-4-6-12)14-8-7-11(10-16)9-13(14)15;/h2-9H,10,16H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 266.75 .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds structurally related to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide hydrochloride have been reported. For example, a series of N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized and characterized using various spectroscopic techniques. These compounds showed cytotoxic effects on certain cancer cell lines, demonstrating their potential in anticancer research (Kelly et al., 2007).
Antitumor Activity
Compounds with structural similarities to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide hydrochloride have been investigated for their antitumor activities. For instance, derivatives of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide were synthesized and evaluated for their cytotoxic effects on the estrogen-positive MCF-7 breast cancer cell line. Some of these compounds exhibited significant cytotoxicity, highlighting their potential as anticancer agents (Butler et al., 2013).
Chemical Synthesis and Identification
Studies have been conducted on the synthesis and identification of compounds related to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide hydrochloride. For example, the synthesis and characterization of a research chemical N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide was reported, indicating the importance of precise synthesis and identification in research chemical studies (McLaughlin et al., 2016).
Biomedical Research
The compounds structurally related to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide hydrochloride have been explored in various biomedical research areas. This includes the synthesis of derivatives for potential use as cerebral protective agents, as well as the development of fluorine-18-labeled antagonists for potential use in brain imaging studies (Ohkubo et al., 1995; Lang et al., 1999).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O.ClH/c1-22-15-12(3-2-4-14(15)20-21-22)16(23)19-9-11-6-5-10(8-18)7-13(11)17;/h2-7H,8-9,18H2,1H3,(H,19,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLXEJJFOFMLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2N=N1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride |
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